N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and a propoxybenzamide moiety
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-11-24-16-9-5-14(6-10-16)19(23)21-18-12-17(22-25-18)13-3-7-15(20)8-4-13/h3-10,12H,2,11H2,1H3,(H,21,23) |
InChI Key |
SGQRMKADIWLYER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromophenyl oxime. This intermediate is then cyclized to form 3-(4-bromophenyl)-1,2-oxazole. The final step involves the coupling of this oxazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with a hydroxyphenyl group instead of a propoxybenzamide moiety.
N-(3-(4-bromophenyl)-propanoyl)-L-homoserine lactone: Another bromophenyl derivative with a different functional group.
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its propoxybenzamide moiety, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
